molecular formula C18H15F3O3 B1359344 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone CAS No. 951888-71-4

4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone

Cat. No. B1359344
M. Wt: 336.3 g/mol
InChI Key: QBDASSDHEKUPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of key intermediates with silylated bases . For instance, the synthesis of 1,3-dioxan-4-yl-substituted nucleoside analogues involves the glycosylation of (4-acetoxy-1,3-dioxan-2-yl)methyl benzoate under Vorbrüggen conditions .


Chemical Reactions Analysis

The reaction of terephthalonitrile dianion disodium salt with ω-X-alkyl bromides in liquid ammonia leads to the formation of corresponding 4-(ω-X-alkyl)benzonitriles . This might provide some insight into the possible chemical reactions involving “4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone”.

Scientific Research Applications

Synthesis and Polymerization

  • 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone and related compounds are used in the synthesis of various heterocyclic compounds, such as benzoxazines. These are synthesized via Mannich reaction and have applications as monomers in the preparation of novel phenol resins known as polybenzoxazines, used in luminescent materials, ligands for cations, and as reducing agents for precious metal ions (Wattanathana et al., 2017).

Chemical Synthesis

  • 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone derivatives are synthesized for various chemical applications. For example, the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl-4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl) benzoates demonstrates the compound's utility in complex chemical processes (Kolyamshin et al., 2021).

Optical Properties

  • The compound is utilized in studies comparing optical properties of related chemicals. For instance, it contributes to understanding the optical properties of polyoxadiazoles with CF3 groups, with implications for polymer optoelectronic devices (Hajduk et al., 2010).

properties

IUPAC Name

[4-(1,3-dioxan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3O3/c19-18(20,21)15-5-2-1-4-14(15)16(22)12-6-8-13(9-7-12)17-23-10-3-11-24-17/h1-2,4-9,17H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDASSDHEKUPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.